2-(alpha-Methylbenzylidene)-1,1,1-trimethylhydrazinium iodide
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Overview
Description
2-(alpha-Methylbenzylidene)-1,1,1-trimethylhydrazinium iodide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzylidene group attached to a trimethylhydrazinium core, with an iodide ion as the counterion.
Preparation Methods
The synthesis of 2-(alpha-Methylbenzylidene)-1,1,1-trimethylhydrazinium iodide typically involves the reaction of alpha-methylbenzylidene with trimethylhydrazinium iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(alpha-Methylbenzylidene)-1,1,1-trimethylhydrazinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride or bromide ions.
Scientific Research Applications
2-(alpha-Methylbenzylidene)-1,1,1-trimethylhydrazinium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and other diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 2-(alpha-Methylbenzylidene)-1,1,1-trimethylhydrazinium iodide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to key proteins or nucleic acids. This interaction can lead to the inhibition of microbial growth or the modulation of biochemical pathways .
Comparison with Similar Compounds
2-(alpha-Methylbenzylidene)-1,1,1-trimethylhydrazinium iodide can be compared with other similar compounds such as:
2-(alpha-Methylbenzylidene)hydrazino]benzoxazoles: These compounds share a similar benzylidene group but differ in their core structure and counterions.
Thiophene derivatives: These compounds have a thiophene ring instead of a benzylidene group and exhibit different chemical properties and applications.
Imidazole derivatives: These compounds contain an imidazole ring and are known for their broad range of biological activities.
Properties
CAS No. |
33785-82-9 |
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Molecular Formula |
C11H17IN2 |
Molecular Weight |
304.17 g/mol |
IUPAC Name |
trimethyl-[(E)-1-phenylethylideneamino]azanium;iodide |
InChI |
InChI=1S/C11H17N2.HI/c1-10(12-13(2,3)4)11-8-6-5-7-9-11;/h5-9H,1-4H3;1H/q+1;/p-1/b12-10+; |
InChI Key |
JFNVBKLHVUJVBG-VHPXAQPISA-M |
Isomeric SMILES |
C/C(=N\[N+](C)(C)C)/C1=CC=CC=C1.[I-] |
Canonical SMILES |
CC(=N[N+](C)(C)C)C1=CC=CC=C1.[I-] |
Origin of Product |
United States |
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